

A Technical Guide to 2-Methylpiperidine for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-Methylpiperidine

Cat. No.: B094953

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Introduction: **2-Methylpiperidine**, a heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its piperidine core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides an in-depth overview of **2-Methylpiperidine**, including its common synonyms, physicochemical properties, a representative synthetic protocol, and a workflow for its application in organic synthesis.

Nomenclature and Synonyms

In scientific literature, **2-Methylpiperidine** is referred to by a variety of names and identifiers. A comprehensive list is provided below to aid in literature searches and substance identification. The most common synonym is 2-Pipecoline.^{[1][2]}

Common Synonyms and Identifiers:

- 2-Pipecoline^{[1][2]}
- alpha-Pipecoline^[2]
- α -Methylpiperidine^[2]
- Piperidine, 2-methyl-^[2]

- 2-Methyl hexahydropyridine[2]
- Pipicoline[2]
- alpha-Pipecolin[2]
- NSC-31047[2]

Registry Numbers and Database IDs:

- CAS Number: 109-05-7[2]
- PubChem CID: 7974[2]
- EINECS Number: 203-642-1[3]
- ChEBI ID: CHEBI:186840
- Beilstein/REAXYS Number: 79804[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of **2-Methylpiperidine**.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ N	[2]
Molecular Weight	99.17 g/mol	[2][3]
Appearance	Colorless to yellow liquid	[1][4]
Odor	Pepper-like, strong amine odor	[1][4]
Boiling Point	118-119 °C at 753 mmHg	[3][4]
Density	0.844 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.445 - 1.446	[3][4]
Flash Point	10 °C (closed cup)	[3]
Water Solubility	Soluble	[1]
pKa	10.95 (+1) at 25°C	[1]
InChI	InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3	[2]
SMILES	CC1CCCCN1	[2]

Experimental Protocols

2-Methylpiperidine is a versatile reactant in organic synthesis. A common application is its use as a nucleophile in the synthesis of more complex piperidine derivatives. Below is a representative protocol for the N-alkylation of **2-Methylpiperidine**.

Protocol: Synthesis of N-Benzyl-**2-methylpiperidine**

This protocol describes the reaction of **2-Methylpiperidine** with benzyl bromide to yield N-Benzyl-**2-methylpiperidine**.

Materials:

- **2-Methylpiperidine** (1.0 eq)

- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3) (1.5 eq)
- Acetonitrile (CH_3CN)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a round-bottom flask, add **2-Methylpiperidine** and acetonitrile.
- Add potassium carbonate to the solution.
- While stirring, add benzyl bromide dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
- Remove the acetonitrile under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure N-Benzyl-2-methylpiperidine.

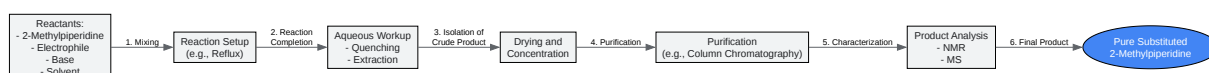
Signaling Pathways and Biological Relevance

Direct signaling pathways initiated by **2-Methylpiperidine** itself are not well-documented in the literature. Its primary role in a biological context is as a key structural motif in a variety of pharmacologically active compounds. The piperidine ring, and its substituted forms like **2-methylpiperidine**, are essential pharmacophores in drugs targeting the central nervous system. For instance, derivatives of **2-methylpiperidine** have been investigated for their activity as serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists, which are important mechanisms in the treatment of depression.[5]

The biological activity is therefore a function of the entire molecule that incorporates the **2-methylpiperidine** scaffold, rather than the isolated compound acting on a specific signaling cascade.

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of a 2-substituted piperidine derivative, a common application of **2-methylpiperidine** chemistry in drug discovery and organic synthesis.



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Caption: A generalized workflow for the synthesis and purification of a 2-substituted piperidine derivative.

Applications in Drug Development

2-Methylpiperidine and its derivatives are of significant interest to the pharmaceutical industry. The piperidine scaffold is present in numerous approved drugs. The introduction of a methyl group at the 2-position can influence the stereochemistry and pharmacological properties of the final compound.[5] It is used as a starting material or intermediate in the synthesis of:

- Antihistamines[1]

- Antipsychotics[1]
- Local anesthetics[1]
- Corticotropin-releasing factor receptor type 1 antagonists[3]
- Gefitinib analogues with anti-tumor activity[3]

The ability to synthesize various stereoisomers of **2-methylpiperidine**-containing compounds allows for detailed structure-activity relationship (SAR) studies, which are crucial in optimizing drug candidates.[5]

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